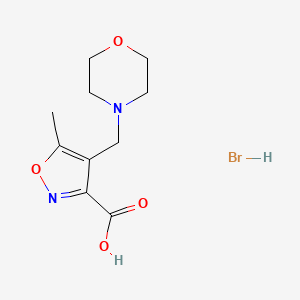

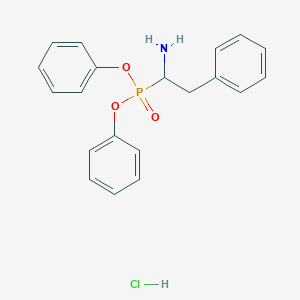

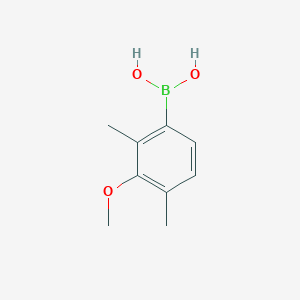

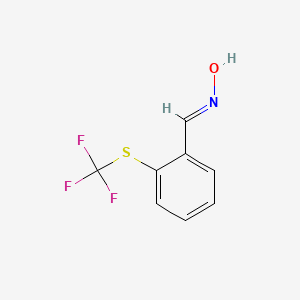

![molecular formula C12H16ClN3O3 B6350991 4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-5-ethyl-1,2-oxazole-3-carboxylicacid(HCl) CAS No. 1910761-57-7](/img/structure/B6350991.png)

4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-5-ethyl-1,2-oxazole-3-carboxylicacid(HCl)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

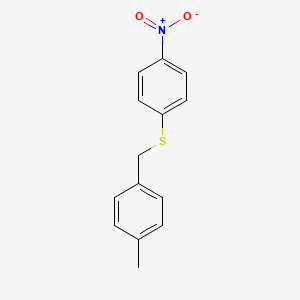

The compound is a complex organic molecule that contains a pyrazole ring and an oxazole ring. Pyrazole is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms and three carbon atoms . Oxazole is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered aromatic ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazole compounds are often synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine . Oxazole compounds can be synthesized through a variety of methods, including cyclodehydration of amide alcohols and the Robinson-Gabriel synthesis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely involve a complex three-dimensional arrangement due to the presence of the two heterocyclic rings .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazole and oxazole rings can participate in a variety of chemical reactions, often serving as precursors to other compounds in organic synthesis .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Some general properties of pyrazole compounds include a white solid appearance, a density of 1.027 g/cm^3, a melting point of 107.5 °C, and a boiling point of 218 °C .Applications De Recherche Scientifique

Organic Acids in Acidizing Operations

Organic acids, such as formic, acetic, citric, and lactic acids, have been extensively reviewed for their use in acidizing operations within oil and gas extractions. These acids offer an alternative to hydrochloric acid (HCl) for overcoming challenges like high corrosion rates, sludging tendencies, and lack of penetration especially in high-temperature applications. Organic acids are deemed advantageous due to their lower corrosivity and potential in formation damage removal and dissolution processes, underscoring their value in enhancing oil recovery techniques. The synthesis and applications of various organic and phosphonic acids highlight their importance in medicinal chemistry, surface functionalization, and as bioactive agents, suggesting a domain of interest for further exploration of similar compounds (Alhamad, Alrashed, Munif, & Miskimins, 2020).

Heterocyclic Chemistry Innovations

Research into heterocyclic compounds like pyrazoles, oxazoles, and thiazoles provides insights into the synthesis and biological applications of these core structures. Pyrazoles, in particular, have been identified as crucial scaffolds in the development of compounds exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The synthesis routes and medicinal relevance of these compounds offer a rich field for the development of new therapeutic agents, presenting a pertinent area for the application of 4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-5-ethyl-1,2-oxazole-3-carboxylic acid (HCl) and related compounds (Cetin, 2020).

Pharmaceutical Impurities and Synthesis

The novel synthesis of pharmaceuticals, including proton pump inhibitors, underscores the importance of understanding and controlling impurities in drug development. The detailed review of processes for synthesizing omeprazole and its derivatives highlights the significance of heterocyclic chemistry in creating efficacious and safe medications. Such research emphasizes the potential for employing 4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-5-ethyl-1,2-oxazole-3-carboxylic acid (HCl) in the optimization of pharmaceuticals and in the study of their impurities for improved drug design (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethyl-1,2-oxazole-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3.ClH/c1-4-10-9(11(12(16)17)15-18-10)5-8-6(2)13-14-7(8)3;/h4-5H2,1-3H3,(H,13,14)(H,16,17);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVNRNALZRJCPNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NO1)C(=O)O)CC2=C(NN=C2C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-({[(4-Methoxybenzyl)amino]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B6350947.png)

![tert-butyl N-[(1R,3R)-3-formylcyclohexyl]carbamate](/img/structure/B6350977.png)

![(2R,4S)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid](/img/structure/B6350984.png)